Pramiracetam

概要

説明

プラミレースタムは、ラセタム系薬物のノオトロピック剤です。ラセタム系薬物の最初の合成薬であるピラセタムの合成誘導体ですが、はるかに強力です。プラミレースタムは、プラミスター、ニュープラミール、レメンなどのさまざまなブランド名で販売されています。 これは、主に神経変性疾患や血管性認知症の患者における記憶力や認知機能の向上に使用されます .

製造方法

合成ルートと反応条件

プラミレースタムは、ピラセタムからアミド基をジプロパン-2-イルアミノエチル基に置換することによって合成されます。 合成には、縮合反応、溶解と濾過、再溶解と抽出、還流、凍結、吸引濾過が含まれます 。このプロセスは比較的簡単であるため、大規模生産に適しています。

工業生産方法

プラミレースタムの工業生産には、ピロリドンエチルアセテートとN,N-ジイソプロピルエチレンジアミンを反応させることが含まれます。この反応は、炭酸ナトリウムを触媒として、トルエン-水二相系で行われます。 生成された中間体は、その後、トルエン溶液中でピロリドンのナトリウム塩と反応させ、加熱してメタノールを除去することにより、プラミレースタムが得られます .

準備方法

Synthetic Routes and Reaction Conditions

Pramiracetam is synthesized from piracetam by substituting the amide group with a dipropan-2-ylaminoethyl group. The synthesis involves a condensation reaction, dissolving and filtering, re-dissolving and extracting, refluxing, freezing, and suction-filtering . The process is relatively straightforward, making it suitable for large-scale production.

Industrial Production Methods

The industrial production of this compound involves the reaction of pyrrolidone ethyl acetate with N,N-diisopropyl ethylenediamine. This reaction is carried out in a toluene-water two-phase system using sodium carbonate as a catalyst. The resulting intermediate is then reacted with the sodium salt of pyrrolidone in a toluene solution, followed by heating and removal of methyl alcohol to obtain this compound .

化学反応の分析

Reaction Steps

- Condensation Reaction :

- Purification :

- Free Amide Formation :

- Nucleophilic Substitution :

- Hydrate Formation :

Reaction Conditions and Catalysts

Key Structural Features Influencing Reactivity

- Pyrrolidone Core : The 2-oxopyrrolidine ring facilitates hydrogen bonding and dipole interactions, critical for nootropic activity .

- Diisopropylaminoethyl Chain : Enhances membrane permeability and cholinergic modulation .

Degradation and Stability

- Thermal Stability : Melting point 47–48°C , boiling point 162–164°C at 0.15 mmHg .

- Storage : Stable at 2–8°C in dry, sealed containers .

Mechanistic Insights from Byproducts

- Chloroacetyl Chloride Byproducts : Traces of unreacted chloroacetyl chloride are removed via charcoal absorption and recrystallization .

- Hydrate Formation : Sherwood oil induces crystallization by reducing solubility, yielding a stable hydrate form .

Comparative Analysis with Piracetam

| Feature | This compound | Piracetam |

|---|---|---|

| Synthesis Complexity | Multi-step with diisopropyl substitution | Single-step from GABA derivatives |

| Bioavailability | Higher due to lipophilic side chain | Lower |

| Potency | 6–13× piracetam in cognitive enhancement | Baseline |

| Key Intermediate | N-(2-(di-isopropyl)ethyl)-2-chloroacetamide | 2-Oxo-1-pyrrolidineacetamide |

科学的研究の応用

Cognitive Disorders

Pramiracetam has been studied for its effects on various cognitive disorders:

- Alzheimer's Disease : Early clinical trials indicated mixed results when tested on Alzheimer's patients; however, it was later repurposed for use in other cognitive impairments associated with neurodegenerative diseases .

- Traumatic Brain Injury (TBI) : Research has shown that this compound can improve cognitive deficits following TBI. A study indicated significant improvements in memory performance among subjects with head injuries .

- Post-Concussive Syndrome : It has been suggested that this compound may alleviate symptoms associated with post-concussive syndrome by enhancing cognitive recovery .

Vascular Dementia

This compound is marketed as "Pramistar" for treating concentration and memory disturbances due to vascular dementia. Clinical studies have demonstrated its efficacy in improving cognitive function in elderly patients suffering from these conditions .

Research Findings

Recent studies have provided insights into the efficacy and safety of this compound:

Safety and Dosage

This compound is generally considered safe when used at recommended dosages (typically between 200 to 600 mg/kg in animal studies) without significant adverse effects reported. However, long-term effects and safety in humans require further investigation to establish comprehensive safety profiles .

作用機序

プラミレースタムは、アセチルコリンの前駆体である高親和性コリン取り込みを強化することにより、その効果を発揮します。アセチルコリンは、記憶や学習に関与する神経伝達物質です。 プラミレースタムは、脳におけるアルドステロンの活性も高め、交感神経の緊張を高め、闘争・逃走反応を仲介します .

類似化合物との比較

プラミレースタムは、ラセタム系に属し、いくつかの類似した化合物があります。

ピラセタム: 認知機能の向上に使用される、ラセタム系薬物の最初の薬で、プラミレースタムほど強力ではありません。

アニラセタム: 不安解消作用で知られています。

オキシラセタム: 中枢神経系に対する刺激効果で知られています。

フェニルピラセタム: より強力で、より幅広い適応症で使用されています。

コルーラセタム: コリン取り込みへの影響で知られています。

ネフィラセタム: 認知障害の治療における可能性について調査されています .

プラミレースタムは、その高い効力と特異的な作用機序により、認知増強の分野で貴重な化合物となっています。

生物活性

Pramiracetam, a derivative of piracetam, is classified as a nootropic compound known for its potential cognitive-enhancing effects. This article delves into its biological activity, focusing on neurochemical properties, pharmacological effects, and clinical findings.

This compound exhibits unique neurochemical interactions that differentiate it from other racetams. Research has shown that this compound does not significantly alter the levels of various neurotransmitters such as norepinephrine, dopamine, and serotonin when administered at doses of 100 mg/kg. However, it does enhance high-affinity choline uptake (HACU) in hippocampal synaptosomes, indicating a potential mechanism for its cognitive-enhancing effects.

| Dose (mg/kg) | Effect on HACU | Comments |

|---|---|---|

| 8.8 | No effect | Control group |

| 44 | +30% | Significant increase |

| 88 | +37% | Significant increase |

| 100 | No effect | Similar to control |

| 176 | No effect | Similar to control |

This data suggests that this compound may enhance cholinergic activity selectively without affecting other neurotransmitter systems significantly .

Pharmacological Effects

This compound has been studied for its effects on learning and memory. In animal models, it has demonstrated improvements in memory retention and cognitive function. For instance, in a study assessing recognition memory in rats, this compound improved performance in a one-trial test paradigm .

Additionally, this compound has shown efficacy in counteracting cognitive deficits induced by scopolamine, a muscarinic antagonist. This indicates its potential as a therapeutic agent for conditions characterized by cognitive impairment.

Clinical Studies and Case Reports

-

Attention-Deficit Hyperactivity Disorder (ADHD) Study : A double-blind placebo-controlled trial investigated the effects of this compound as an adjunct therapy in children with ADHD. The results indicated significant improvements in behavioral scores when combined with methylphenidate compared to placebo .

Table 1: ADHD Study Results

Measurement Tool MPH + Piracetam MPH + Placebo CPRS-R Score Change Significant Decrease Not Significant CGI-I Improvement Rate 83.3% 38.8% - Dissociative Symptoms Case Report : A case study reported dissociative symptoms associated with the use of Piracetam (which shares structural similarities with this compound). The symptoms resolved after discontinuation of the drug, suggesting that while these compounds are generally well-tolerated, they may have adverse psychological effects in certain individuals .

Summary of Findings

This compound's biological activity is characterized by:

- Enhanced Cholinergic Activity : Increased HACU without significant changes to other neurotransmitter levels.

- Cognitive Enhancement : Positive effects on memory and learning in both animal models and clinical settings.

- Potential Side Effects : Although generally well-tolerated, there are reports of psychological side effects that warrant caution.

特性

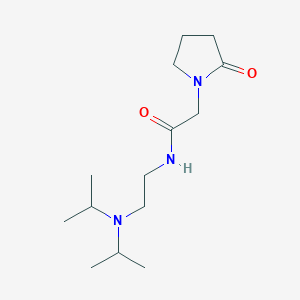

IUPAC Name |

N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2/c1-11(2)17(12(3)4)9-7-15-13(18)10-16-8-5-6-14(16)19/h11-12H,5-10H2,1-4H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULJGOSFKWFVRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72869-16-0 (sulfate) | |

| Record name | Pramiracetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068497621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60218604 | |

| Record name | Pramiracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68497-62-1 | |

| Record name | Pramiracetam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68497-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pramiracetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068497621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pramiracetam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13247 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pramiracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68497-62-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAMIRACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4449F8I3LE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。